Methyl2-chloro-6-fluoro-3-nitrobenzoate

Nucleophilic Aromatic Substitution Medicinal Chemistry Synthetic Methodology

For researchers facing regioselectivity challenges in constructing densely functionalized heterocycles, this specific 2-chloro-6-fluoro-3-nitro isomer provides a non-fungible solution. Simply substituting with other chloro-fluoro-nitrobenzoate isomers introduces significant risk of divergent reactivity due to altered electronic landscapes. - **Regioselective Derivatization:** Orthogonal chloro and fluoro substituents enable sequential SNAr and cross-coupling for precise biaryl/heteroaryl assembly. - **Three-Handle Core:** The ester, nitro, and halogen groups provide three distinct synthetic handles for rapid diversification into benzimidazoles and quinoxalinones. - **Supply Reliability:** Commercial availability at >95% purity with routine NMR/HPLC documentation ensures reproducible SAR studies and scale-up.

Molecular Formula C8H5ClFNO4
Molecular Weight 233.58 g/mol
Cat. No. B13014905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-chloro-6-fluoro-3-nitrobenzoate
Molecular FormulaC8H5ClFNO4
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F
InChIInChI=1S/C8H5ClFNO4/c1-15-8(12)6-4(10)2-3-5(7(6)9)11(13)14/h2-3H,1H3
InChIKeyBZJDXIIVIVNYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-6-fluoro-3-nitrobenzoate: Halogenated Nitroarene Building Block


Methyl 2-chloro-6-fluoro-3-nitrobenzoate (CAS: 1784061-18-2 / 1820739-83-0; MF: C8H5ClFNO4; MW: 233.58) is a polysubstituted aromatic ester featuring a distinct 1,2,3,6-substitution pattern with nitro, chloro, fluoro, and methyl ester functionalities . As a halogenated nitroarene, it serves as a versatile intermediate for constructing pharmaceutically relevant heterocycles and functional materials through selective nucleophilic aromatic substitution (SNAr), cross-coupling, and reduction chemistries . This compound is commercially available at >95% purity with routine analytical documentation (NMR, HPLC) supporting its direct use in advanced synthesis workflows .

1 Orthogonal chloro/fluoro reactivity enables controlled multi-step sequential derivatization via SNAr and cross-coupling.
2 Supplied with batch-specific analytical data (NMR, HPLC) supporting direct use in advanced synthesis workflows.
3 Versatile building block for constructing heterocycles, functional materials, and fluorinated agrochemical intermediates.

Methyl 2-chloro-6-fluoro-3-nitrobenzoate: Substitution Pattern & Reactivity


The value proposition of Methyl 2-chloro-6-fluoro-3-nitrobenzoate is intrinsically tied to its precise 2-chloro-6-fluoro-3-nitro substitution topology. Simply interchanging it with other 'chloro-fluoro-nitrobenzoate' isomers or non-halogenated analogs is not viable because the relative positions of the nitro and halogen substituents govern the compound's electronic landscape [1]. This landscape dictates the regioselectivity and efficiency of SNAr reactions and palladium-catalyzed cross-couplings [2][3]. Furthermore, class-level inferences from structural studies of ortho-halogenated benzoic acids indicate that the specific arrangement of Cl and F substituents influences molecular conformation, crystal packing, and intermolecular interactions [4], all of which can critically impact the physicochemical properties and biological target engagement of the final derived molecules. Substitution with a positional isomer or a non-fluorinated analog thus introduces significant risk of divergent reactivity, compromised synthetic yield, and altered material properties, making this specific isomer a non-fungible commodity.

Positional isomers invert the SNAr reactivity order, potentially disrupting planned synthetic routes and regioselectivity.
Non-fluorinated or differently halogenated analogs lack the sequential derivatization handle provided by the 6-fluoro group.
The 2-chloro-6-fluoro pattern affects crystallinity and handling; alternative substitution topologies may yield divergent material properties.

Methyl 2-chloro-6-fluoro-3-nitrobenzoate: Evidence of Orthogonal Reactivity & Purity


Chloro vs. Fluoro Reactivity in SNAr

The compound's strategic advantage lies in the differential leaving group ability of its halogens. The chloro substituent at the 2-position is significantly more susceptible to SNAr than the fluoro group at the 6-position, especially under the activating influence of the ortho/para nitro group . This allows for sequential, site-selective functionalization: the chloro group can be displaced by a first nucleophile, followed by subsequent activation or direct use of the remaining fluoro group for a second modification [1]. In contrast, the isomer methyl 2-fluoro-6-chloro-3-nitrobenzoate (or analogs with the halogens reversed) would exhibit a different reactivity profile, with the fluoro group at the 2-position being the primary reactive site, leading to a different order of synthetic operations. This orthogonal reactivity is a key differentiator for building molecular complexity in a controlled manner.

SNAr Selectivity
Class-level inference
2-Cl activated by 3-NO₂; 6-F is a poorer leaving group, enabling sequential site-selective functionalization.
Supports controlled, stepwise derivatization strategy.
Kinetic data for this compound not publicly available; based on established SNAr principles.
Nucleophilic Aromatic Substitution Medicinal Chemistry Synthetic Methodology

Nitro-Activated Chloro Cross-Coupling

The presence of a nitro group adjacent to a chloro substituent can facilitate its participation in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of nitroarenes [1]. While direct quantitative data for this specific compound in cross-coupling yields is limited, class-level studies on 3-substituted fluorobenzenes demonstrate that electron-withdrawing groups enable efficient palladium-catalyzed direct arylation [2]. The 2-chloro-3-nitro substitution pattern in this compound is expected to activate the chloro group for oxidative addition to Pd(0), while the 6-fluoro group may influence the regioselectivity of subsequent C-H activation or direct arylation steps. This contrasts with non-nitro containing analogs or those with the chloro group at a non-activated position, which would exhibit significantly lower reactivity or require specialized, often expensive, catalytic systems.

Cross-Coupling Activation
Class-level inference
Adjacent nitro activates 2-Cl for oxidative addition; 6-F may direct regioselectivity in Pd-catalyzed couplings.
Reduces need for specialized catalytic systems vs. non-activated analogs.
Qualitative; supported by nitroarene coupling and 3-substituted fluorobenzene studies.
Cross-Coupling Palladium Catalysis C-H Activation

Certified Purity & Analytical Data

Procurement of this compound from reputable suppliers (e.g., Bidepharm, ChemScene) is associated with batch-specific analytical data, including NMR and HPLC purity reports, with standard purity levels of ≥95% . This level of verification is crucial for minimizing the risk of introducing unknown impurities that could derail a multi-step synthesis. While less pure or non-certified material may be available at a lower cost, the lack of verifiable purity introduces significant uncertainty in reaction outcomes, yields, and final product quality, making the higher-purity, certified material the economically rational choice for advanced research and development.

Purity Certification
Supporting evidence
≥95% purity with batch-specific NMR, HPLC reports.
Ensures reproducibility and minimizes impurity-related synthetic risk.
Batch-to-batch consistency supported by supplier analytical documentation.
Quality Control Procurement Analytical Chemistry

Solid-State Properties from Ortho-Halogen Pattern

While no crystal structure for the methyl ester itself is currently available in public databases, a comprehensive structural study of ortho chloro- and fluoro-substituted benzoic acids provides a strong class-level inference [1]. This study demonstrates that the specific combination and position of ortho-chloro and ortho-fluoro substituents profoundly impact molecular conformation (via intramolecular hydrogen bonding and steric effects) and intermolecular interactions (as quantified by Hirshfeld surface analysis and CE-B3LYP energy decomposition). These factors directly determine the compound's crystallinity, melting point, and solubility. Therefore, the unique 2-chloro-6-fluoro-3-nitro arrangement in the target compound is predicted to confer distinct solid-state properties compared to its positional isomers or non-fluorinated analogs. For instance, the parent acid, 2-chloro-6-fluoro-3-nitrobenzoic acid, is a crystalline solid with a melting point of 220-222°C , while the target methyl ester is described as a liquid or low-melting solid , a difference attributed to the disruption of intermolecular hydrogen bonding by the ester group.

Solid-State Inference
Class-level inference
Predicted distinct crystallinity vs. positional isomers; parent acid crystalline (mp 220–222°C), ester is a liquid.
Impacts recrystallization and material handling; isomer substitution may alter properties.
Inferred from ortho-halogenated benzoic acid crystal structure studies.
Crystal Engineering Material Science Solid-State Chemistry

Methyl 2-chloro-6-fluoro-3-nitrobenzoate: Research & Industrial Applications


Heterocyclic Scaffolds for Drug Discovery

This compound is an ideal starting material for constructing heterocyclic cores prevalent in drug discovery. The orthogonal reactivity of the chloro and fluoro groups allows for sequential SNAr reactions to build complex biaryl or heteroaryl systems . For example, the chloro group can be displaced by an amine to form a diarylamine intermediate, which can then be subjected to a palladium-catalyzed coupling with an arylboronic acid (via the activated chloro) or a direct arylation at the fluorine-bearing position [1]. The nitro group can be subsequently reduced to an amine, providing a third synthetic handle for further diversification into libraries of benzimidazoles, quinoxalinones, or other pharmaceutically relevant structures .

Fluorinated Agrochemical Synthesis

The unique combination of nitro and fluoro substituents is a common motif in modern agrochemicals due to their favorable metabolic stability and environmental profile [2]. This compound serves as a key intermediate for introducing a densely functionalized aromatic ring into pesticide or herbicide candidates. The high-purity, certified material is essential for ensuring reproducibility in structure-activity relationship (SAR) studies and for scaling up to process chemistry where consistent quality control is paramount . Its use is recommended for the development of new classes of fungicides or insecticides where fluorinated aromatics have shown enhanced efficacy.

Functional Materials & Ligand Design

The presence of multiple functional groups capable of participating in metal coordination and supramolecular interactions makes this compound a valuable building block for materials science. The chloro and nitro groups can be used for cross-coupling to generate extended π-conjugated systems for organic electronics [3]. Alternatively, the ester can be hydrolyzed to a carboxylic acid, which, along with the nitro group, can serve as a metal-binding site for constructing metal-organic frameworks (MOFs) or coordination polymers . The predicted solid-state properties of the derived acid, as inferred from class-level structural studies, could be crucial for designing materials with specific crystalline packing [4].

Application
Selection Property
Validation Focus
Heterocyclic Core Synthesis
Orthogonal halogen reactivity for sequential derivatization
Regioselectivity and coupling efficiency
Fluorinated Agrochemical Intermediates
Certified purity and fluorinated aromatic motif
Batch consistency for SAR and process scale-up
Functional Materials & Ligand Design
Multiple functional handles (Cl, NO₂, ester) for cross-coupling and coordination
Material purity and solid-state behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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